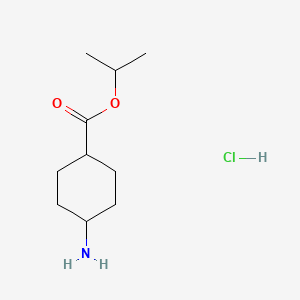

trans Isopropyl 4-aminocyclohexanecarboxylate hydrochloride

Description

IUPAC Nomenclature and CAS Registry Number Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1r,4r)-4-aminocyclohexane-1-carboxylic acid isopropyl ester hydrochloride . This designation adheres to IUPAC Rule C-14.4 for ester naming, prioritizing the cyclohexane backbone, substituent positions, and salt formulation. The prefix trans- specifies the relative stereochemistry of the amino (-NH₂) and carboxylate ester (-COO-) groups on the cyclohexane ring, which occupy axial positions on opposite faces of the chair conformation.

The CAS Registry Number 2270913-10-3 uniquely identifies this compound in chemical databases, distinguishing it from stereoisomers and analogous esters such as ethyl or methyl variants. For example, the ethyl analogue (CAS 90950-09-7) shares a similar backbone but differs in ester group substitution, highlighting the specificity of CAS assignments.

Molecular Formula and Structural Isomerism

The molecular formula C₁₀H₂₀ClNO₂ reflects the compound’s composition: a cyclohexane ring substituted with an amino group, an isopropyl ester, and a hydrochloride counterion. The molecular weight is 221.73 g/mol , calculated from atomic masses of constituent elements.

Structural Features and Isomerism

The compound exhibits structural isomerism in two dimensions:

- Stereoisomerism : The trans configuration places the amino and carboxylate groups on opposing equatorial-axial positions, contrasting with cis isomers where both groups occupy adjacent positions. This stereochemical distinction influences physicochemical properties such as solubility and melting point.

- Ester Group Variants : Replacing the isopropyl group with ethyl (C₂H₅) or methyl (CH₃) groups generates structural analogues with distinct pharmacokinetic behaviors. For instance, the ethyl variant (C₉H₁₈ClNO₂) has a marginally lower molecular weight (207.70 g/mol).

Table 1: Comparative Molecular Data

| Property | trans-Isopropyl Variant | trans-Ethyl Variant |

|---|---|---|

| Molecular Formula | C₁₀H₂₀ClNO₂ | C₉H₁₈ClNO₂ |

| Molecular Weight (g/mol) | 221.73 | 207.70 |

| CAS Number | 2270913-10-3 | 90950-09-7 |

Salt Formation Rationale: Hydrochloride Counterion Selection

The hydrochloride salt form enhances the compound’s stability and solubility. The amino group (-NH₂) undergoes protonation in acidic conditions, forming a positively charged ammonium ion (-NH₃⁺) that pairs with a chloride counterion (Cl⁻). This ionic interaction improves crystallinity, facilitating purification and storage.

Advantages of Hydrochloride Salts

- Solubility : Hydrochloride salts exhibit higher aqueous solubility than free bases, critical for biological applications.

- Stability : The ionic lattice structure reduces hygroscopicity and oxidative degradation.

- Bioavailability : Protonated amines are more readily absorbed in physiological environments.

Alternative counterions (e.g., sulfate, citrate) were likely rejected due to chloride’s minimal steric hindrance and compatibility with the compound’s stereochemistry.

Properties

Molecular Formula |

C10H20ClNO2 |

|---|---|

Molecular Weight |

221.72 g/mol |

IUPAC Name |

propan-2-yl 4-aminocyclohexane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C10H19NO2.ClH/c1-7(2)13-10(12)8-3-5-9(11)6-4-8;/h7-9H,3-6,11H2,1-2H3;1H |

InChI Key |

JQMTUZODUPRUJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1CCC(CC1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Esterification

- Methyl 4-aminobenzoate hydrochloride is prepared by reacting 4-aminobenzoic acid with methanol in the presence of thionyl chloride at low temperature (0 to -5 °C), followed by refluxing for 2-4 hours. The product is isolated by evaporation and crystallization from diisopropyl ether with yields around 90% or higher.

Catalytic Hydrogenation to Methyl 4-aminocyclohexanecarboxylate Hydrochloride

Protection of the Amino Group

Epimerization (cis to trans Isomerization)

The key step is the epimerization of the cis isomer to the trans isomer. This is achieved by treating the protected methyl ester with potassium tert-butoxide in isopropyl alcohol at 60-65 °C for 2-3 hours. The base promotes isomerization, and the use of isopropyl alcohol as solvent favors the formation of the trans isomer with enantiomeric purity greater than 99%.

The reaction conditions are optimized to use 2 equivalents of base, with temperatures ranging from 150 to 240 °C in some methods, but milder conditions (60-65 °C) are preferred for better control and yield.

Transesterification to Isopropyl Ester

Deprotection and Hydrochloride Salt Formation

- The phthalimide protecting group is removed by treatment with hydrazine hydrate in a mixture of methanol and dichloromethane at ambient temperature for 12-14 hours. The free amine is then isolated and converted to the hydrochloride salt by treatment with hydrochloric acid or by crystallization from suitable solvents.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity/Notes |

|---|---|---|---|---|---|

| Esterification | 4-Aminobenzoic acid + MeOH + SOCl₂ | 0 to -5 | 2-4 h reflux | ~90 | Methyl 4-aminobenzoate hydrochloride |

| Catalytic Hydrogenation | Pt-C, H₂ pressure (7-8 kg/cm²) | 60 | 6-8 h | ~70-75 | Methyl 4-aminocyclohexanecarboxylate hydrochloride |

| Amino Protection | Phthalic anhydride + Et₃N + toluene | Reflux (~110) | 5-6 h | ~95 | Methyl 4-phthalimidocyclohexanecarboxylate |

| Epimerization & Transesterification | Potassium tert-butoxide + isopropyl alcohol | 60-65 | 2-3 h | ~90 | Isopropyl-trans-4-phthalimidocyclohexanecarboxylate, >99% trans isomer |

| Deprotection | Hydrazine hydrate + MeOH + DCM | 25-30 | 12-14 h | ~85 | Isopropyl-trans-4-aminocyclohexanecarboxylate hydrochloride |

Alternative and Supporting Methods

Base-mediated isomerization : Using sodium hydroxide or potassium alkoxides (e.g., potassium methoxide) at elevated temperatures (100-250 °C) can also achieve cis to trans isomerization of 4-aminocyclohexanecarboxylic acid derivatives, but these methods often require longer reaction times and harsher conditions.

One-pot hydrogenation and isomerization : Some patents describe direct conversion of p-aminobenzoic acid to trans-4-amino-1-cyclohexanecarboxylic acid derivatives with trans isomer content >75% using Raney Nickel catalysts, but this method has limitations in trans isomer purity and operational complexity.

Use of N-protecting groups : Protection of the amino group with phthalimide or other groups (e.g., tert-butoxycarbonyl) significantly improves epimerization rates and trans isomer purity, making the process commercially viable and environmentally safer.

Summary of Key Research Findings

The epimerization of cis to trans isomer is efficiently achieved by base treatment in alcoholic solvents, with isopropyl alcohol being preferred for simultaneous transesterification.

N-protection of the amino group is critical for high isomeric purity (>99%) and yield (>70%) of the trans isomer.

The process is scalable and commercially viable, with mild reaction conditions and environmentally benign solvents.

The hydrochloride salt form is obtained by standard acidification and crystallization techniques, ensuring product stability and purity.

Chemical Reactions Analysis

trans Isopropyl 4-aminocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

a. Synthesis of Active Pharmaceutical Ingredients (APIs)

trans Isopropyl 4-aminocyclohexanecarboxylate hydrochloride serves as a crucial intermediate in the synthesis of various APIs. It is particularly noted for its role in producing optically active compounds, which are essential for developing chiral drugs. For instance, derivatives of trans-4-amino-1-cyclohexanecarboxylic acid are utilized in synthesizing Janus Kinase inhibitors, which have therapeutic implications in treating autoimmune diseases and cancers .

b. Dipeptides and Therapeutic Drugs

The compound is also a precursor for dipeptides and other therapeutic agents, including those targeting diabetes management through Dipeptidyl Peptidase IV (DPP-IV) inhibitors . These inhibitors play a significant role in enhancing glucose metabolism and are pivotal in diabetes treatment regimens.

Research Applications

a. Biochemical Studies

In biochemical research, this compound is employed to study enzyme interactions and mechanisms. Its structural properties allow researchers to investigate the binding affinities and kinetic parameters of various enzymes, contributing to a better understanding of metabolic pathways .

b. Drug Delivery Systems

Recent studies have explored the use of this compound in developing controlled drug delivery systems. For example, it has been incorporated into biodegradable polymers that facilitate sustained release formulations for peptide therapies, enhancing therapeutic efficacy while minimizing side effects .

Case Studies

Mechanism of Action

The mechanism of action of trans Isopropyl 4-aminocyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride (CAS 61367-16-6)

- Molecular Formula: C₉H₁₆ClNO₂.

- Purity : >98.0% (T) .

- Key Differences: The methyl ester group reduces steric bulk compared to isopropyl, increasing water solubility (explicitly noted as water-soluble) .

- Applications : Widely used as a pharmaceutical intermediate, particularly in reactions requiring higher polarity .

Ethyl 4-Aminocyclohexanecarboxylate (CAS 163343-71-3)

- Molecular Formula: C₉H₁₅NO₂ (free base).

- Applications : Less commonly reported in pharmaceutical contexts compared to methyl and isopropyl derivatives .

Functional Group Variations: Ester vs. Amide

trans-4-Aminomethylcyclohexanecarboxylic Acid Isopropylamide Hydrochloride (CAS 1236254-73-1)

- Molecular Formula : C₁₁H₂₃ClN₂O.

- Key Differences: Replacement of the ester with an isopropylamide group introduces hydrogen-bonding capacity, altering receptor-binding kinetics. The aminomethyl substituent adds a secondary amine, enhancing basicity .

- Applications: Potential use in targeting amine-sensitive biological systems, though specific applications are less documented .

Isomeric Differences: cis vs. trans Configurations

Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride (CAS 61367-16-6)

Substituent Modifications: Aminomethyl Addition

Methyl 4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride (CAS 54640-02-7)

- Molecular Formula: C₉H₁₈ClNO₂.

- Key Differences: The additional aminomethyl group increases molecular weight and basicity, which may influence pharmacokinetic properties such as absorption and metabolism .

Comparative Data Table

Research Findings and Implications

- Purity : Methyl derivatives consistently exhibit higher purity (>98%) compared to the isopropyl analogue (95%), suggesting more refined synthetic protocols for smaller esters .

- Solubility : The methyl ester’s water solubility contrasts with the isopropyl variant’s likely lower solubility, highlighting trade-offs between lipophilicity and reactivity .

- Structural Flexibility : The trans configuration is preferred in drug intermediates for its predictable spatial orientation, whereas cis isomers may require additional purification steps .

Biological Activity

trans-Isopropyl 4-aminocyclohexanecarboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the pharmaceutical field. This article delves into its biological activity, synthesizing findings from diverse sources, including patents, research articles, and chemical databases.

Chemical Structure and Properties

trans-Isopropyl 4-aminocyclohexanecarboxylate hydrochloride is characterized by its unique cyclohexane ring structure with an isopropyl group and an amino acid derivative. The molecular formula can be represented as . Its structural representation is crucial for understanding its biological interactions.

Research indicates that trans-Isopropyl 4-aminocyclohexanecarboxylate hydrochloride exhibits various biological activities, primarily through its interaction with specific receptors and enzymes in the body. It has been noted for its role as a potential therapeutic agent in diabetes management and as an intermediate in the synthesis of pharmaceuticals targeting metabolic pathways.

Pharmacological Effects

- Antidiabetic Properties : The compound has been explored as a starting material for developing Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are critical in managing type 2 diabetes by prolonging the action of incretin hormones .

- Neuroprotective Effects : Some studies suggest that derivatives of aminocyclohexanecarboxylic acids may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease .

- Transporter Interaction : The compound's ability to interact with large neutral amino acid transporters (LAT1) has been investigated, indicating it may influence amino acid transport across the blood-brain barrier .

Case Studies

- Study on DPP-IV Inhibition : A study demonstrated that trans-4-aminocyclohexanecarboxylic acid derivatives effectively inhibited DPP-IV activity in vitro, showcasing their potential as antidiabetic agents .

- Neuroprotective Study : Research involving cell cultures treated with aminocyclohexanecarboxylic acids showed reduced oxidative stress markers, suggesting a protective effect against neurodegeneration .

Toxicity and Safety

While trans-Isopropyl 4-aminocyclohexanecarboxylate hydrochloride shows promising biological activities, safety assessments are crucial. Reports indicate that the compound exhibits low toxicity levels in various animal models, but further studies are necessary to confirm its safety profile in humans .

Summary of Biological Activities

Synthesis Pathways

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Catalytic Reduction | From 4-aminobenzoic acid | High |

| Isomerization | Efficient conversion from cis to trans forms | >90% purity |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying trans-isopropyl 4-aminocyclohexanecarboxylate hydrochloride to ensure high enantiomeric purity?

- Methodology : Synthesis typically involves esterification of trans-4-aminocyclohexanecarboxylic acid with isopropyl alcohol under acidic conditions, followed by hydrochloride salt formation. Purification methods include recrystallization (solvent optimization) or column chromatography using silica gel with polar/non-polar solvent systems. Purity (>98%) is confirmed via HPLC or GC with chiral columns to resolve cis/trans isomers .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodology : Use NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry, particularly the trans-configuration of the cyclohexane ring. For example, the axial/equatorial proton coupling constants in ¹H NMR (e.g., δ 1.05–1.30 ppm for cyclohexane protons) distinguish trans isomers . Melting point analysis, elemental analysis (C, H, N), and mass spectrometry further validate molecular integrity .

Q. What analytical techniques are critical for detecting impurities or degradation products?

- Methodology : Employ LC-MS or HPLC-UV with gradient elution to identify impurities (e.g., unreacted starting materials, cis-isomers, or hydrolyzed byproducts). Reference standards for related compounds (e.g., methyl or ethyl ester analogs) can aid in peak identification .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

- Methodology : Apply quantum mechanical calculations (e.g., DFT) to model reaction pathways and transition states, identifying energy barriers for esterification or salt formation. ICReDD’s integrated approach combines computational reaction path searches with experimental validation to reduce trial-and-error optimization .

Q. What experimental design strategies improve yield and scalability in multi-step syntheses?

- Methodology : Use Design of Experiments (DoE) to optimize variables (e.g., temperature, catalyst loading, solvent ratios). Fractional factorial designs can isolate critical factors, while response surface methodology (RSM) identifies optimal conditions for large-scale production .

Q. How do researchers address discrepancies in reported physicochemical data (e.g., solubility, stability)?

- Methodology : Conduct controlled stability studies under varying pH, temperature, and humidity conditions. Compare results with literature data, and use multivariate analysis to reconcile differences. For example, conflicting solubility values may arise from polymorphic forms or residual solvents, requiring XRPD or TGA for clarification .

Q. What advanced separation techniques resolve cis/trans isomer mixtures during synthesis?

- Methodology : Chiral stationary phase chromatography (e.g., Chiralpak® columns) or simulated moving bed (SMB) chromatography achieves high-resolution separation. Membrane technologies (e.g., nanofiltration) may also isolate isomers based on size or polarity differences .

Q. How can isotopic labeling (e.g., ¹⁵N, ¹³C) aid in mechanistic studies of this compound’s reactivity?

- Methodology : Synthesize isotopically labeled analogs to track reaction intermediates via NMR or mass spectrometry. For example, ¹⁵N labeling of the amine group clarifies protonation/deprotonation mechanisms during salt formation .

Data Presentation and Validation

- Statistical Analysis : Include error margins (e.g., ±SD) for reproducibility. Use ANOVA to compare batch-to-batch variability .

- Tables/Figures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.